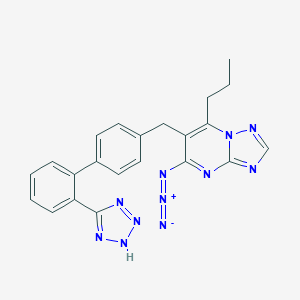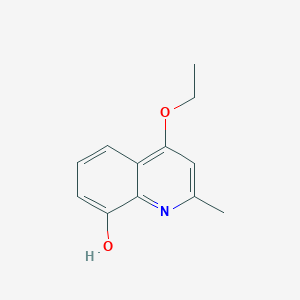
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound with potential applications in scientific research. It is a heterocyclic compound with a quinoxaline backbone and a fluorine atom at the 7-position and a methyl group at the 6-position. This compound has gained attention due to its potential as a pharmacological tool in studying certain biological processes.
作用機序
The mechanism of action of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with glutamate receptors. Specifically, it has been shown to selectively inhibit the NMDA subtype of glutamate receptor. This inhibition results in a decrease in the activity of these receptors, which can lead to changes in synaptic plasticity and ultimately affect learning and memory processes.
生化学的および生理学的効果
The biochemical and physiological effects of 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one are largely related to its inhibition of NMDA receptors. This inhibition can lead to changes in synaptic plasticity and alter the function of neural circuits involved in learning and memory. Additionally, this compound has been shown to have anxiolytic effects in animal models, suggesting potential applications in the treatment of anxiety disorders.
実験室実験の利点と制限
The advantages of using 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its high selectivity for NMDA receptors and its potential as a pharmacological tool in studying the glutamatergic system. However, limitations include its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
将来の方向性
There are several potential future directions for research involving 7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is in the development of more selective and potent inhibitors of NMDA receptors. Additionally, this compound may have potential applications in the treatment of anxiety disorders or other neurological conditions. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
科学的研究の応用
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one has been used in scientific research to study various biological processes. One such application is in the study of the glutamatergic system, which is involved in learning and memory. This compound has been shown to selectively inhibit a specific subtype of glutamate receptor, making it a useful tool in studying the function of these receptors.
特性
CAS番号 |
170099-04-4 |
|---|---|
製品名 |
7-fluoro-6-methyl-3,4-dihydroquinoxalin-2(1H)-one |
分子式 |
C9H9FN2O |
分子量 |
180.18 g/mol |
IUPAC名 |
7-fluoro-6-methyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H9FN2O/c1-5-2-7-8(3-6(5)10)12-9(13)4-11-7/h2-3,11H,4H2,1H3,(H,12,13) |
InChIキー |
BPJHVOVVGNUGJK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
正規SMILES |
CC1=CC2=C(C=C1F)NC(=O)CN2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

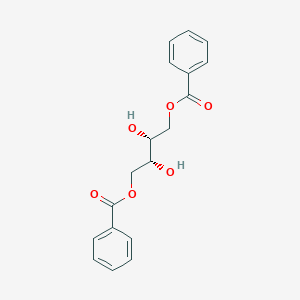

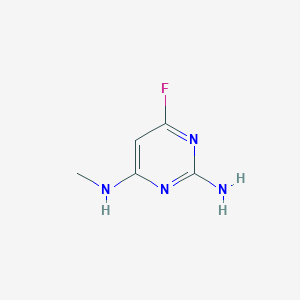
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
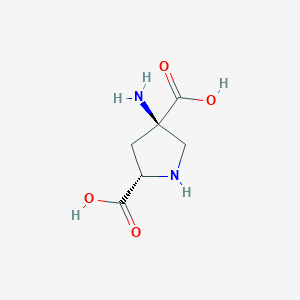
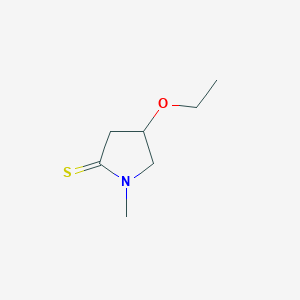
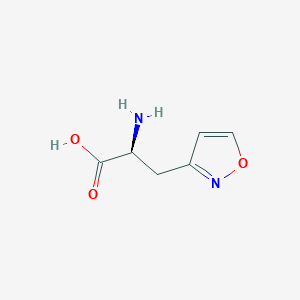
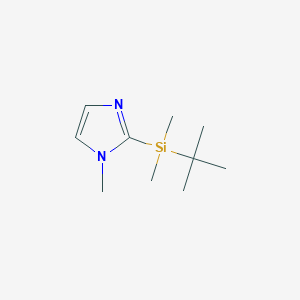
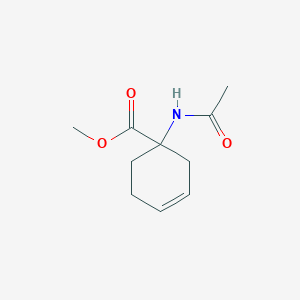
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
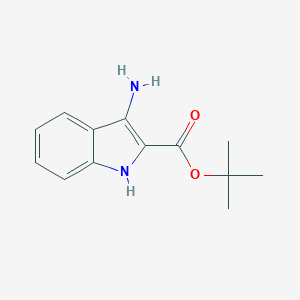
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
